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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-NH2

Cat. No.: B11936962 Get Quote

In-Depth Technical Guide: Boc-PEG1-PPG2-C2-
NH2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting

Chimera) linker, Boc-PEG1-PPG2-C2-NH2. This document details its chemical properties,

proposed structure, and relevant experimental protocols for its application in the synthesis of

PROTAC molecules.

Core Concepts: Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules designed to bring a target protein into proximity

with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome. A PROTAC molecule consists of three key components: a

ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker

that connects these two ligands.

The linker is a critical component that influences the efficacy, selectivity, and physicochemical

properties of the PROTAC. The composition and length of the linker are crucial for the

formation of a stable and productive ternary complex between the target protein, the PROTAC,

and the E3 ligase. PEG (polyethylene glycol) and PPG (polypropylene glycol) chains are
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commonly incorporated into PROTAC linkers to enhance solubility, cell permeability, and to

provide the necessary flexibility and length.

Physicochemical Properties of Boc-PEG1-PPG2-C2-
NH2
Based on available information from chemical suppliers, Boc-PEG1-PPG2-C2-NH2 is a PEG-

based PROTAC linker. While a definitive, experimentally verified structure is not publicly

available, a proposed structure can be deduced from its nomenclature. The "Boc" group refers

to a tert-butoxycarbonyl protecting group on an amine, "PEG1" indicates a single ethylene

glycol unit, "PPG2" suggests two propylene glycol units, and "C2-NH2" signifies a two-carbon

(ethyl) spacer terminating in a primary amine.

Table 1: Proposed Molecular Formula and Weight

Property Value

Proposed Molecular Formula C₁₆H₃₃N₂O₅

Proposed Molecular Weight 349.45 g/mol

Note: The molecular formula and weight are calculated based on the proposed structure and

have not been experimentally confirmed through publicly available data.

Experimental Protocols
The following are generalized experimental protocols relevant to the handling, deprotection,

and conjugation of Boc-PEG1-PPG2-C2-NH2 in the synthesis of PROTACs. Researchers

should adapt these protocols based on the specific requirements of their target protein and E3

ligase ligands.

Boc Deprotection of Boc-PEG1-PPG2-C2-NH2
Objective: To remove the Boc protecting group to liberate the primary amine for subsequent

conjugation reactions.

Materials:
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Boc-PEG1-PPG2-C2-NH2

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Round bottom flask

Procedure:

Dissolve Boc-PEG1-PPG2-C2-NH2 in DCM (e.g., 10 mL per 100 mg of compound) in a

round bottom flask.

Cool the solution to 0 °C using an ice bath.

Slowly add TFA (typically 4-5 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure

using a rotary evaporator.

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to

neutralize any remaining acid.

Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

deprotected amine linker.

Amide Coupling of the Deprotected Linker to a
Carboxylic Acid-Containing Ligand
Objective: To conjugate the primary amine of the deprotected linker to a ligand (either for the

target protein or the E3 ligase) that contains a carboxylic acid functional group.

Materials:

Deprotected PEG1-PPG2-C2-NH2

Carboxylic acid-functionalized ligand

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar

coupling reagent

Anhydrous N,N-Dimethylformamide (DMF) or DCM

Magnetic stirrer and stir bar

Reaction vial or flask

Procedure:

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM.

Add the coupling reagent, PyBOP (typically 1.2 equivalents), to the solution.

Add DIPEA or TEA (typically 2-3 equivalents) to the reaction mixture.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add a solution of the deprotected PEG1-PPG2-C2-NH2 (typically 1 equivalent) in the same

solvent to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent (e.g., ethyl acetate or DCM).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the solution.

Purify the crude product by column chromatography on silica gel to obtain the desired

PROTAC conjugate.

Visualizations
The following diagrams illustrate the general workflow for PROTAC synthesis and the logical

relationship of its components.

PROTAC Synthesis
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Ligand 1 (e.g., Target Protein Binder with COOH)
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Caption: A generalized workflow for the synthesis of a PROTAC molecule using a Boc-

protected amine linker.
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Caption: The core components of a Proteolysis Targeting Chimera (PROTAC).

Disclaimer: The information provided in this technical guide is intended for research purposes

only. The proposed structure, molecular weight, and formula for Boc-PEG1-PPG2-C2-NH2 are

based on its nomenclature and have not been independently verified by experimental data.

Researchers should confirm the identity and purity of all reagents before use and optimize

experimental protocols for their specific applications.

To cite this document: BenchChem. [Boc-PEG1-PPG2-C2-NH2 molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936962#boc-peg1-ppg2-c2-nh2-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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